10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile
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Overview
Description
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile is a tricyclic compound with a seven-membered ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C14H13N and a molecular weight of 195.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile typically involves the reduction of dibenz[b,f]azepine derivatives. One common method includes the reduction of dibenz[b,f]azepine-5-carbonitrile using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (bromine, chlorine), alkylating agents, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Dibenz[b,f]azepine derivatives with hydroxyl or carbonyl groups.
Reduction: Amine derivatives of dibenz[b,f]azepine.
Substitution: Halogenated or alkylated dibenz[b,f]azepine derivatives.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an antagonist at serotonin receptors, contributing to its antidepressant properties . Additionally, the compound can modulate ion channels and neurotransmitter release, affecting neuronal signaling and function .
Comparison with Similar Compounds
10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile can be compared with other similar compounds, such as:
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.
Dibenz[b,f]azepine-5-carbonitrile: This compound has a similar structure but differs in the degree of hydrogenation, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H12N2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6,11-dihydro-5H-benzo[b][1]benzazepine-2-carbonitrile |
InChI |
InChI=1S/C15H12N2/c16-10-11-5-6-13-8-7-12-3-1-2-4-14(12)17-15(13)9-11/h1-6,9,17H,7-8H2 |
InChI Key |
HPHCMFMCJCTHLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC3=C1C=CC(=C3)C#N |
Origin of Product |
United States |
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